molecular formula C23H40N2O2 B1675231 LH 1 CAS No. 67190-52-7

LH 1

Cat. No.: B1675231
CAS No.: 67190-52-7
M. Wt: 376.6 g/mol
InChI Key: NPLJAFVDHKIFAM-IYCCZKSRSA-N
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Description

LH 1 is a synthetic steroidal compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LH 1 involves multiple steps, starting from readily available steroidal precursors. The key steps include the introduction of the aminoethanoyl group and the formation of the pregnanone structure. Common reagents used in the synthesis include aminoethanol, various catalysts, and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Quality control measures are implemented to maintain the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

LH 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

LH 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.

    Biology: Studied for its interactions with various biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of LH 1 involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to LH 1 include:

Uniqueness

What sets this compound apart from these similar compounds is its unique aminoethanoyl group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

67190-52-7

Molecular Formula

C23H40N2O2

Molecular Weight

376.6 g/mol

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[(2-amino-1-hydroxyethyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C23H40N2O2/c1-14(26)18-6-7-19-17-5-4-15-12-16(25-21(27)13-24)8-10-22(15,2)20(17)9-11-23(18,19)3/h15-21,25,27H,4-13,24H2,1-3H3/t15-,16+,17-,18+,19-,20-,21?,22-,23+/m0/s1

InChI Key

NPLJAFVDHKIFAM-IYCCZKSRSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(CN)O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(CN)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(CN)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3 alpha-N-(2-aminoethanoyl)amino-5 alpha-pregnan-20-one
LH 1
LH-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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